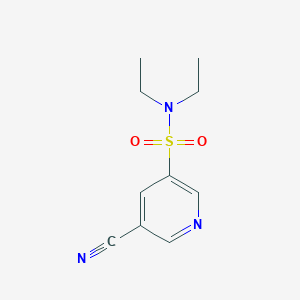
5-Cyano-N,N-diethylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-N,N-diethylpyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It features a cyano group (-CN) at the 5-position, a diethylamino group (-N(C2H5)2) at the nitrogen atom, and a sulfonamide group (-SO2NH2) at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-N,N-diethylpyridine-3-sulfonamide can be achieved through several methods. One common approach involves the reaction of 5-cyanopyridine-3-sulfonyl chloride with diethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 5-cyanopyridine-3-sulfonyl chloride and diethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, in an organic solvent like dichloromethane or acetonitrile.
Procedure: The 5-cyanopyridine-3-sulfonyl chloride is added to a solution of diethylamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-N,N-diethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
5-Cyano-N,N-diethylpyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Biological Studies: The compound can be used in studies involving enzyme inhibition or protein binding.
Industrial Applications: It may serve as an intermediate in the production of agrochemicals or dyes.
Mechanism of Action
The mechanism of action of 5-Cyano-N,N-diethylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano group and sulfonamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyano-N-methylpyridine-3-sulfonamide
- 5-Cyano-N,N-dimethylpyridine-3-sulfonamide
- 5-Cyano-N-ethylpyridine-3-sulfonamide
Uniqueness
5-Cyano-N,N-diethylpyridine-3-sulfonamide is unique due to the presence of the diethylamino group, which can influence its solubility, reactivity, and binding properties compared to other similar compounds. The specific arrangement of functional groups in this compound may result in distinct biological activities and chemical behaviors.
Properties
Molecular Formula |
C10H13N3O2S |
|---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
5-cyano-N,N-diethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C10H13N3O2S/c1-3-13(4-2)16(14,15)10-5-9(6-11)7-12-8-10/h5,7-8H,3-4H2,1-2H3 |
InChI Key |
MNKQCNVRDNUOFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















